Dibromomethylpentafluorobenzene

Description

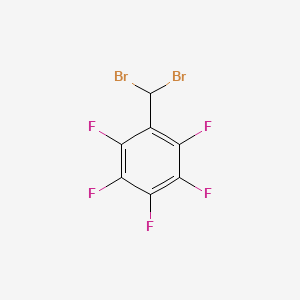

Dibromomethylpentafluorobenzene (CAS 887266-89-9) is a halogenated aromatic compound featuring a bromomethyl group (-CH₂Br) attached to a pentafluorobenzene ring. This structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of bromine, making it valuable in organic synthesis, materials science, and pharmaceutical intermediates .

Properties

IUPAC Name |

1-(dibromomethyl)-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGYCYOVWSMRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382587 | |

| Record name | Dibromomethylpentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-89-9 | |

| Record name | 1-(Dibromomethyl)-2,3,4,5,6-pentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887266-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomethylpentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomethylpentafluorobenzene can be synthesized through several methods. One common approach involves the bromination of pentafluorotoluene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dibromomethylpentafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

Reduction Reactions: The compound can be reduced to form pentafluorobenzyl alcohol or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of pentafluorobenzoic acid or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include pentafluorobenzyl alcohol, pentafluorobenzylamine, and pentafluorobenzylthiol.

Reduction Reactions: Products include pentafluorobenzyl alcohol and other reduced derivatives.

Oxidation Reactions: Products include pentafluorobenzoic acid and other oxidized derivatives.

Scientific Research Applications

Dibromomethylpentafluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates with fluorine-containing moieties.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which dibromomethylpentafluorobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both bromine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Dibromomethylpentafluorobenzene with other halogenated aromatic compounds, focusing on substituents and functional groups:

Key Observations :

- Halogen Diversity: this compound’s dual bromine atoms enhance its leaving-group capability in nucleophilic substitutions compared to mono-halogenated analogs like 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene .

- Fluorine Effects : The pentafluorobenzene ring provides strong electron-withdrawing effects, increasing thermal stability (T₅% decomposition >470°C in fluorinated polymers, as seen in related compounds) . This contrasts with compounds like 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene, where methoxy groups introduce electron-donating effects .

- Reactivity: The bromomethyl group in this compound facilitates cross-coupling reactions, similar to 2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene, but with higher steric hindrance due to the pentafluorinated ring .

Thermal and Chemical Stability

Fluorinated compounds generally exhibit superior thermal stability. For example, fluorinated polyarylether nitriles (FPEN) with 30% fluorinated monomers show T₅% decomposition temperatures exceeding 470°C . This compound likely follows this trend, though its bromine content may slightly lower stability compared to fully fluorinated analogs. In contrast, nitro-containing derivatives like Methyl 4-(difluoromethyl)-3-nitrobenzoate are less thermally stable due to the nitro group’s propensity for decomposition .

Biological Activity

Dibromomethylpentafluorobenzene (DBM-PFB) is a halogenated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DBM-PFB, focusing on its synthesis, mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

DBM-PFB is characterized by the presence of bromine and fluorine substituents on a benzene ring, which significantly influences its reactivity and interactions with biological systems. The chemical structure can be represented as follows:

This compound is notable for its high electron-withdrawing capacity due to the fluorine atoms, which can affect its interactions with various biological targets.

Synthesis of this compound

The synthesis of DBM-PFB typically involves halogenation reactions. For instance, dibromomethane can be used as a one-carbon source in organic synthesis to introduce the bromomethyl group into the pentafluorobenzene framework. The following reaction scheme illustrates this process:

- Starting Material : Pentafluorobenzene

- Reagents : Dibromomethane, suitable catalysts (e.g., Lewis acids)

- Conditions : Reaction under controlled temperatures to favor halogenation without decomposition.

The biological activity of DBM-PFB is primarily attributed to its ability to interact with cellular components through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Exposure to DBM-PFB may lead to increased ROS production, which can induce oxidative stress in cells.

- Enzyme Inhibition : DBM-PFB has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Toxicity Studies

Toxicological assessments have indicated that DBM-PFB exhibits significant toxicity in various biological models. Key findings include:

- Acute Toxicity : Studies have demonstrated that DBM-PFB can cause acute toxicity in aquatic organisms, leading to mortality at low concentrations.

- Chronic Effects : Long-term exposure has been linked to reproductive and developmental toxicity in model organisms.

Table 1 summarizes the toxicity data from various studies:

| Study Reference | Organism | Concentration (ppm) | Observed Effect |

|---|---|---|---|

| Fish | 10 | 50% mortality after 48 hours | |

| Daphnia | 5 | Reduced reproduction rate | |

| Rat | 100 | Liver damage observed |

Case Study 1: Aquatic Toxicology

In a study assessing the impact of DBM-PFB on fish populations, researchers found that exposure led to significant mortality rates within 48 hours at concentrations as low as 10 ppm. The study highlighted the compound's potential environmental risks and prompted discussions on regulatory measures for its use in industrial applications.

Case Study 2: Cellular Mechanisms

A laboratory investigation focused on the cellular mechanisms underlying DBM-PFB's toxicity revealed that it induces apoptosis in human cell lines through ROS-mediated pathways. This finding suggests potential implications for human health, particularly regarding occupational exposure.

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of DBM-PFB derivatives. Compounds with similar structures have been explored for their antimicrobial properties and as potential agents in cancer therapy due to their ability to target specific cellular pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.